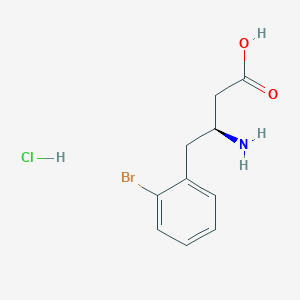

(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWDUSDZVLBMMD-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride properties

An In-Depth Technical Guide to (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, biological context, and analytical methodologies, offering field-proven insights into its practical application.

Introduction: A Unique Building Block for Neurological Drug Discovery

This compound is a chiral, non-proteinogenic amino acid derivative that serves as a high-value building block in medicinal chemistry. Its structure is analogous to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] A deficiency in GABAergic neurotransmission is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, pain, and neurodegenerative diseases.[2][3]

While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, lipophilic analogues are designed to overcome this limitation.[2] this compound represents a key starting point for the synthesis of such analogues. Its key structural features—the specific (S)-stereochemistry, the phenyl ring for increased lipophilicity, and the ortho-bromine atom as a versatile chemical handle for further modification—make it a compound of significant interest for developing novel therapeutics targeting the CNS.[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[4][5]

This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its effective use in a research and development setting.

Physicochemical and Handling Properties

A clear understanding of a compound's physical properties is critical for its proper handling, storage, and application in chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 403661-76-7 | [4][6] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [4][6] |

| Molecular Weight | 294.57 g/mol | [4] |

| Purity | Typically ≥98% | [6] |

| Appearance | Off-white to white solid | - |

| Storage Conditions | 2-8°C, under an inert gas atmosphere | [4][7] |

| Safety and Handling | Causes skin and serious eye irritation. May cause respiratory irritation. | [8] |

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure compounds like (S)-3-Amino-4-(2-bromophenyl)butanoic acid is a non-trivial task. The primary challenge lies in controlling the stereochemistry at the C3 carbon. While the exact commercial synthesis pathway for this specific molecule is proprietary, methodologies for structurally similar compounds involve asymmetric synthesis or biocatalysis.

Representative Synthetic Approach: Asymmetric Michael Addition

A plausible and well-documented strategy for creating the chiral carbon-nitrogen bond in related structures is the asymmetric Michael addition. The following workflow is adapted from a validated procedure for a similar isomer and serves as an illustrative example of the chemical logic involved.[9]

References

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound [myskinrecipes.com]

- 8. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Structure Elucidation of (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride: A Multi-Technique Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction

(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative of significant interest in medicinal chemistry. Its structural similarity to γ-aminobutyric acid (GABA) makes it a valuable building block for synthesizing GABA analogs and other neurologically active agents.[1][2][3] In drug development, the precise three-dimensional arrangement of atoms—the stereochemistry—is paramount, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[4][5] The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.

Therefore, the unambiguous confirmation of both the chemical structure and the absolute stereochemistry of a target molecule like this compound is a non-negotiable step in the drug development pipeline. A simple confirmation of mass or melting point is insufficient. A rigorous, multi-technique analytical approach is required to build a self-validating dossier of evidence.[6]

This guide provides an in-depth, field-proven workflow for the complete structural characterization of this molecule. We will move systematically from confirming the fundamental molecular formula to verifying the intricate connectivity of the atoms, and finally, to establishing the critical (S)-configuration at the chiral center. Each step is designed not just to provide data, but to create a logical, cross-verifiable narrative of the molecule's identity.

Caption: A high-level overview of the integrated analytical workflow.

Part 1: Foundational Analysis - Molecular Formula and Weight Confirmation via Mass Spectrometry

Expertise & Rationale: Before delving into complex structural details, we must confirm the most basic property: the molecular formula (C₁₀H₁₃BrClNO₂). High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm). For this specific molecule, the presence of bromine provides an unmistakable isotopic signature that serves as an immediate internal validation of the result.

Trustworthiness through Isotopic Patterning: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8][9] Consequently, any molecule containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by 2 m/z units and having nearly identical intensities. This pattern is a powerful diagnostic tool that instantly confirms the presence of bromine.

Fragmentation as a Structural Clue: Electron Impact (EI) or Collision-Induced Dissociation (CID) fragmentation patterns provide clues to the molecule's connectivity. Key fragmentation pathways for this molecule would involve the cleavage of stable bonds, corroborating the proposed structure.[10]

| Expected Ion | Description | Approximate m/z (⁷⁹Br/⁸¹Br) |

| [M+H]⁺ | Molecular Ion (protonated) | 258.0 / 260.0 |

| [M+H - H₂O]⁺ | Loss of water from the carboxylic acid | 240.0 / 242.0 |

| [M+H - COOH]⁺ | Loss of the carboxyl group (decarboxylation) | 213.0 / 215.0 |

| [C₇H₆Br]⁺ | Bromobenzyl cation, resulting from cleavage of the Cβ-Cγ bond | 169.0 / 171.0 |

| [R-CO]⁺ | Acylium ion, a common fragment for carboxylic acid derivatives.[11] | Varies with cleavage site |

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Data Analysis:

-

Identify the molecular ion cluster and confirm the M⁺ and M+2 peaks are separated by ~2 m/z and have a relative intensity ratio of ~1:1.

-

Calculate the elemental composition from the exact mass of the monoisotopic peak (M⁺) and confirm it matches C₁₀H₁₂BrNO₂ (for the free base).

-

Analyze the fragmentation spectrum (if MS/MS is performed) to identify key fragments consistent with the proposed structure.

-

Part 2: Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that acts as a molecular "fingerprint," identifying the functional groups present by measuring the absorption of infrared radiation corresponding to their specific vibrational frequencies.[12] While it doesn't provide connectivity information, it quickly confirms the presence of the key chemical motifs: the carboxylic acid and the protonated amine (ammonium) salt.

Expected Vibrational Signatures: The FTIR spectrum of an amino acid hydrochloride salt is a composite of its constituent parts. The key is to look for the characteristic broad and strong absorptions that define this class of molecules.[13]

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| ~2500–3300 | O–H Stretch (Carboxylic Acid) .[14][15] This is a hallmark of carboxylic acids, appearing as a very broad band that often overlaps with C-H stretching frequencies.[16] | Very Broad, Strong |

| ~2800–3100 | N–H⁺ Stretch (Ammonium Salt) . The protonated amine shows a broad absorption in this region, which will merge with the O-H and C-H bands. | Broad, Strong (often superimposed on O-H) |

| ~2850–3100 | C–H Stretch (Aliphatic & Aromatic) .[14] Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below. These will appear as sharper peaks on top of the broad O-H/N-H⁺ bands. | Medium to Sharp |

| ~1700–1750 | C=O Stretch (Carboxylic Acid) .[13][17] This is typically a very strong and sharp absorption, confirming the presence of the carbonyl group. | Strong, Sharp |

| ~1500–1600 | N–H⁺ Bend (Ammonium Salt) . The bending vibration of the ammonium group appears in this region. | Medium |

| ~1450–1600 | C=C Stretch (Aromatic Ring) .[14] A series of absorptions in this region confirms the presence of the benzene ring. | Medium to Weak, often multiple sharp bands |

| ~1210-1320 | C–O Stretch (Carboxylic Acid) .[14] | Medium |

Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No KBr pellet is needed, making this a fast and simple method.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands, comparing them to the expected frequencies listed in the table above.

Part 3: Unveiling the Molecular Skeleton via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular framework atom by atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

¹H and ¹³C NMR - Predicted Chemical Shifts: The chemical environment of each nucleus determines its resonance frequency (chemical shift). Using predictive software and chemical principles, we can estimate the expected spectrum.[18][19][20][21]

| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| 1 (COOH) | ~11-12 | broad s | 1H | ~172-175 |

| 2 (-CH₂) | ~2.7-2.9 (diastereotopic) | m | 2H | ~38-41 |

| 3 (-CH) | ~3.5-3.8 | m | 1H | ~48-52 |

| 4 (-CH₂) | ~3.1-3.3 (diastereotopic) | m | 2H | ~35-38 |

| 5 (Ar-C) | - | - | - | ~135-138 |

| 6 (Ar-CBr) | - | - | - | ~122-125 |

| 7 (Ar-CH) | ~7.5-7.6 | d | 1H | ~132-134 |

| 8 (Ar-CH) | ~7.2-7.3 | t | 1H | ~128-130 |

| 9 (Ar-CH) | ~7.3-7.4 | t | 1H | ~130-132 |

| 10 (Ar-CH) | ~7.1-7.2 | d | 1H | ~127-129 |

Note: Diastereotopic protons (at C2 and C4) arise from their proximity to the C3 chiral center and are chemically non-equivalent, often appearing as complex multiplets.

2D NMR - Connecting the Pieces:

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., on adjacent carbons). We expect to see correlations between H3↔H2 and H3↔H4, confirming the butanoic acid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to, allowing for definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation will be from the benzylic protons (H4) to the aromatic carbons (C5, C6), definitively linking the bromophenyl ring to the butanoic acid chain.

Caption: Key HMBC correlations confirming the molecular framework.

Protocol: Acquiring a Full Suite of NMR Spectra

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of the exchangeable COOH and NH₃⁺ protons.

-

¹H NMR: Acquire a standard 1D proton spectrum. Ensure proper phasing and integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

-

2D Spectra: Sequentially run COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D data.

-

Use the COSY spectrum to trace the spin systems of the butanoic acid chain.

-

Use the HSQC spectrum to link proton and carbon assignments.

-

Critically, use the HMBC spectrum to find the long-range correlations that piece the entire molecule together, especially the H4→C5/C6 link.

-

Part 4: Definitive Stereochemical Assignment via Chiral Chromatography

Expertise & Rationale: While NMR confirms the connectivity, it cannot differentiate between the (S) and (R) enantiomers.[22][23][24] For this, a chiral-selective technique is required. Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for separating enantiomers and determining enantiomeric purity.[25] The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer than the other.[24][26]

The Self-Validating System: The trustworthiness of this method comes from running a certified reference standard (CRS) of the known (S)-enantiomer. The peak from the sample being tested must have the exact same retention time as the (S)-CRS under identical conditions to be confirmed.

Protocol: Chiral HPLC Method Development and Analysis

-

Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose derivatives), as they are versatile and effective for a wide range of compounds.[5]

-

Mobile Phase Screening:

-

Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape for the acidic/basic compound.

-

Reversed-Phase: If normal phase fails, screen with a compatible column using mobile phases like acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate).

-

-

Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to achieve a resolution (Rs) > 1.5.

-

Analysis and Confirmation:

-

Inject the sample and record the chromatogram.

-

Inject a certified reference standard of this compound.

-

Inject a certified reference standard of the (R)-enantiomer, if available, to confirm peak order.

-

The sample is confirmed as the (S)-enantiomer if its primary peak's retention time matches that of the (S)-CRS.

-

Caption: Logical workflow for stereochemical confirmation using chiral HPLC.

Conclusion

The structure elucidation of this compound is a case study in analytical rigor. No single technique is sufficient. Instead, a cohesive, multi-faceted approach provides an unassailable confirmation of the molecule's identity.

-

Mass Spectrometry laid the foundation by confirming the elemental formula and the presence of bromine through its unique isotopic signature.

-

FTIR Spectroscopy provided a rapid check for the essential functional groups, confirming the presence of the carboxylic acid and ammonium salt motifs.

-

A full suite of NMR experiments meticulously mapped the atomic connectivity, using 2D correlations to piece together the carbon-hydrogen skeleton and link the side chain to the aromatic ring.

-

Finally, Chiral HPLC provided the definitive assignment of the absolute stereochemistry by comparing the analyte to a certified reference standard.

By integrating the data from these orthogonal techniques, we build a layered, self-validating argument that moves from the general to the specific, culminating in the complete and unambiguous structural and stereochemical characterization required for progression in a drug development program.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. theanalyticalscientist.com [theanalyticalscientist.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PROSPRE [prospre.ca]

- 19. CASPRE [caspre.ca]

- 20. Visualizer loader [nmrdb.org]

- 21. Visualizer loader [nmrdb.org]

- 22. scispace.com [scispace.com]

- 23. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 24. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 25. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 26. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride (CAS No. 403661-76-7) is a specialized chiral amino acid derivative that serves as a critical building block in modern medicinal chemistry. Its unique structure, featuring a stereocenter and a reactive bromophenyl group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]

| Property | Value | Source |

| CAS Number | 403661-76-7 | [1] |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | [1] |

| Molecular Weight | 294.57 g/mol | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Strategic Importance in Medicinal Chemistry

The therapeutic potential of many drugs is intrinsically linked to their three-dimensional structure. The defined stereochemistry of this compound is crucial for its role as a chiral building block. It is primarily utilized in the synthesis of gamma-aminobutyric acid (GABA) analogs.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are used to treat a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders.[1]

The presence of the 2-bromophenyl group offers a strategic advantage for further chemical modifications. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of diverse molecular libraries for drug discovery and optimization.[1]

Synthesis and Stereochemical Control

-

Asymmetric Michael Addition: This step establishes the chiral center. A boronic acid is added to a crotonate in the presence of a chiral rhodium catalyst.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid.

The subsequent introduction of the amino group at the 3-position can be achieved through various methods, such as a Curtius or Hofmann rearrangement.

Below is a plausible, generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-3-(4-bromophenyl)butanoic acid (as a proxy) [2][3]

This protocol for a similar isomer illustrates the key chemical transformations.

A. (S)-Ethyl 3-(4-bromophenyl)butanoate [2][3]

-

To a three-necked, round-bottomed flask under a nitrogen atmosphere, add (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add water, followed by triethylamine.

-

Heat the reaction to 30°C and add ethyl (E)-but-2-enoate dropwise.

-

After the reaction is complete (monitored by TLC or LCMS), quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

B. (S)-3-(4-bromophenyl)butanoic acid [2][3]

-

To a round-bottomed flask, add the synthesized (S)-Ethyl 3-(4-bromophenyl)butanoate, methanol, and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC or LCMS until the starting material is consumed.

-

Cool the mixture, acidify with hydrochloric acid, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and crystallize the product from a suitable solvent like heptane.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of chromatographic and spectroscopic techniques is employed.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination. | A single major peak in the chromatogram for purity. Chiral HPLC will show separation of enantiomers, allowing for the calculation of enantiomeric excess. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the butanoic acid backbone, and the amino group. The ¹³C NMR will show the corresponding carbon signals. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The mass spectrum will show a molecular ion peak corresponding to the mass of the free base or a fragment corresponding to the loss of HCl. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The IR spectrum will show characteristic absorption bands for the carboxylic acid, amine, and aromatic C-Br bond. |

Self-Validating Analytical Workflow:

Caption: A multi-technique approach for comprehensive quality assurance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

-

First Aid:

In case of fire, use a carbon dioxide or dry chemical extinguisher for small fires and water spray, fog, or foam for large fires.[6] Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its defined stereochemistry and the presence of a modifiable bromophenyl group provide medicinal chemists with a powerful tool for the development of new therapeutics, particularly for neurological disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective and responsible use in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (3R)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | C10H13BrClNO2 | CID 45026878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. canbipharm.com [canbipharm.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

mechanism of action of (S)-3-Amino-4-(2-bromophenyl)butanoic acid HCl

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Amino-4-(2-bromophenyl)butanoic acid HCl (Lesogaberan)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a compound more widely known in scientific literature as Lesogaberan or AZD3355. Developed as a peripherally acting gamma-aminobutyric acid type B (GABA-B) receptor agonist, its primary therapeutic target was gastroesophageal reflux disease (GERD).[1][2] This document will deconstruct its molecular interactions, the subsequent signaling cascades, and the resulting physiological effects. We will delve into the experimental methodologies used to elucidate this mechanism, offering both conceptual understanding and detailed protocols for researchers in the field.

Introduction and Compound Overview

(S)-3-Amino-4-(2-bromophenyl)butanoic acid HCl, hereafter referred to by its common name Lesogaberan, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). It was designed to selectively activate GABA-B receptors with the strategic advantage of limited penetration into the central nervous system (CNS).[2][3] This characteristic was intended to minimize the CNS-related side effects, such as drowsiness and dizziness, that limited the clinical utility of its predecessor, baclofen, in treating GERD.[2][3] The primary therapeutic rationale for Lesogaberan in GERD is based on its ability to inhibit transient lower esophageal sphincter relaxations (TLESRs), the main cause of gastroesophageal reflux.[2][4]

The Molecular Target: The GABA-B Receptor

The principal molecular target of Lesogaberan is the GABA-B receptor. Understanding this receptor is fundamental to comprehending the drug's mechanism of action.

-

Receptor Class: The GABA-B receptor is a metabotropic receptor, specifically a G-protein coupled receptor (GPCR) of Class C.

-

Structure: It is an obligate heterodimer, composed of two distinct subunits: GABA-B1 and GABA-B2. Both subunits are required for the receptor to be functional.

-

GABA-B1 Subunit: This subunit contains the binding site for the endogenous ligand GABA, as well as for orthosteric agonists like Lesogaberan.

-

GABA-B2 Subunit: This subunit is responsible for coupling with and activating the intracellular G-protein (specifically Gi/o proteins). It also possesses a binding site for positive allosteric modulators (PAMs).[5][6]

-

Mechanism of Action at the Cellular Level

Lesogaberan functions as a direct agonist at the orthosteric binding site on the GABA-B1 subunit.[7][8] This binding event mimics the action of GABA and initiates a conformational change in the heterodimeric receptor complex, leading to the activation of the associated Gi/o protein on the intracellular side of the cell membrane.

Downstream Signaling Cascade

The activation of the Gi/o protein by the Lesogaberan-bound GABA-B receptor triggers a cascade of intracellular events, leading to an overall inhibitory effect on neuronal excitability.

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The βγ-subunit complex of the activated Gi/o protein directly interacts with and modulates ion channels:

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This makes it more difficult for the neuron to reach the threshold for firing an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for the release of neurotransmitters.

-

The net effect of this signaling cascade is a reduction in neuronal excitability and neurotransmitter release.

Physiological Effects and Therapeutic Rationale

The cellular mechanism of Lesogaberan translates into specific physiological effects that form the basis of its therapeutic potential.

Gastroesophageal Reflux Disease (GERD)

The primary application for which Lesogaberan was developed is GERD.[1][4] Its efficacy stems from its action on GABA-B receptors located on the vagal afferent nerves that control the lower esophageal sphincter (LES).

-

Inhibition of TLESRs: By activating these peripheral GABA-B receptors, Lesogaberan reduces the excitability of the neural pathways that trigger TLESRs. This is the principal mechanism for reducing reflux events.[2][7]

-

Increased LES Pressure: Clinical studies have shown that Lesogaberan can also increase the basal pressure of the LES, creating a more effective barrier against gastric content reflux.[7]

| Clinical Efficacy of Lesogaberan in GERD Patients (add-on to PPI) [7] | |

| Parameter | Reduction/Increase vs. Placebo |

| Number of TLESRs | 25% Reduction |

| LES Pressure | 28% Increase |

| Reflux Episodes (0-3h post-prandial) | 47% Reduction |

Other Investigated Therapeutic Areas

The GABA-B agonist properties of Lesogaberan have led to its investigation in other conditions:

-

Refractory Chronic Cough: The mechanism is thought to involve both the reduction of reflux-associated cough and a direct inhibition of the cough reflex neural pathways.[3]

-

Non-alcoholic Steatohepatitis (NASH): Preclinical studies suggest that Lesogaberan may have hepatoprotective, anti-inflammatory, and antifibrotic effects, potentially by modulating GABA-B receptors in hepatic stellate cells.[9]

Experimental Protocols for Mechanistic Elucidation

The mechanism of action of Lesogaberan has been defined through a series of standard and specialized pharmacological assays. Below are protocols for key experiments.

Radioligand Binding Assay (To Determine Receptor Affinity)

This assay quantifies the affinity of Lesogaberan for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Lesogaberan at the rat GABA-B receptor.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the prepared brain membranes, a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]-CGP 54626), and varying concentrations of Lesogaberan.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Lesogaberan concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (the concentration of Lesogaberan that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (To Measure Functional Activity)

This functional assay measures the activation of G-proteins by the receptor in response to an agonist.

Objective: To determine the potency (EC50) and efficacy of Lesogaberan in activating Gi/o proteins via the GABA-B receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human GABA-B1 and GABA-B2 subunits, as described previously.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure G-proteins are in an inactive state), and varying concentrations of Lesogaberan.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation & Quantification: The assay is stopped and the bound [³⁵S]GTPγS is separated from the unbound, typically by filtration, similar to the binding assay. The radioactivity is then quantified.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the Lesogaberan concentration. Use a sigmoidal dose-response curve fit to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect).

Pharmacokinetic Profile and Selectivity

An essential part of Lesogaberan's mechanism of action in a therapeutic context is its pharmacokinetic profile.

-

Selectivity: Lesogaberan is highly selective for the GABA-B receptor. For instance, its affinity for rat GABA-B receptors (Ki of 5.1 nM) is significantly higher than for GABA-A receptors (Ki of 1.4 µM), indicating over 250-fold selectivity.[10]

-

Peripheral Action: Lesogaberan was designed for low CNS penetration, which has been confirmed in preclinical models.[3][7] This is a key feature that distinguishes it from baclofen and reduces the potential for central side effects.

-

Oral Bioavailability: The compound demonstrates high oral availability in animal models (100% in rats and 88% in dogs), making it suitable for oral administration.[10]

Conclusion

References

- 1. Lesogaberan - Wikipedia [en.wikipedia.org]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translational gastrointestinal pharmacology in the 21st century: 'the lesogaberan story' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]

- 6. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 8. lesogaberan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Bromine Advantage: A Technical Guide to the Biological Activity of Brominated β-Amino Acids

Foreword: The Strategic Introduction of Bromine into β-Amino Acid Scaffolds

In the landscape of contemporary drug discovery and chemical biology, the pursuit of molecular diversity and enhanced pharmacological properties is paramount. Among the vast arsenal of synthetic strategies, the incorporation of halogen atoms, particularly bromine, into bioactive scaffolds has emerged as a powerful tool for modulating molecular behavior. This guide delves into the specific and compelling world of brominated β-amino acids, a class of compounds that leverages the unique physicochemical properties of bromine to unlock novel biological activities.

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, granting them increased conformational flexibility and inherent resistance to proteolytic degradation. When the element of bromine is introduced, a suite of advantageous properties is conferred. The bromine atom's size, electronegativity, and lipophilicity can profoundly influence a molecule's conformation, membrane permeability, and binding affinity to biological targets. Furthermore, the carbon-bromine bond can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of brominated β-amino acids. We will explore their roles as antimicrobial agents, enzyme inhibitors, and potential modulators of neurological pathways, supported by detailed experimental protocols and data-driven insights.

I. Synthetic Strategies for Brominated β-Amino Acids: A Gateway to Novel Bioactivity

The generation of brominated β-amino acids is a critical first step in exploring their biological potential. A multitude of synthetic routes exist, often tailored to achieve specific stereochemical outcomes and substitution patterns. The choice of synthetic strategy is dictated by the desired position of the bromine atom (on the backbone or a side chain) and the required enantiopurity.

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of brominated β-amino acids involves several key stages, from initial design to biological characterization.

Caption: General workflow for the synthesis and biological evaluation of brominated β-amino acids.

Representative Synthetic Protocol: Synthesis of a β-Bromo-β-amino Acid Derivative

The following protocol is a representative example of how a brominated β-amino acid derivative can be synthesized, drawing upon established methodologies for the synthesis of β-amino esters and subsequent bromination.[2][3]

Objective: To synthesize ethyl 2-amino-3-bromo-3-phenylpropanoate.

Materials:

-

Ethyl cinnamate

-

N-Bromosuccinimide (NBS)

-

Ammonia solution (in methanol)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Epoxidation: To a solution of ethyl cinnamate (1 equivalent) in DCM at 0°C, add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

-

Ring Opening with Ammonia: Dissolve the crude epoxide in a 7N solution of ammonia in methanol in a sealed tube. Heat the mixture to 80°C for 24 hours. Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude amino alcohol.

-

Protection of the Amino Group: Dissolve the crude amino alcohol in DCM and add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) and triethylamine (1.5 equivalents). Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over magnesium sulfate, and concentrate. Purify the product by flash column chromatography to yield the Boc-protected amino alcohol.

-

Oxidation to the Ketone: To a solution of the Boc-protected amino alcohol in DCM, add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2-3 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield the crude β-keto ester.

-

Bromination: Dissolve the crude β-keto ester in a suitable solvent (e.g., diethyl ether or THF) and cool to 0°C. Add N-bromosuccinimide (NBS) (1.1 equivalents) and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over magnesium sulfate, and concentrate. Purify the product by flash column chromatography to yield the α-bromo-β-keto ester.

-

Reduction and Deprotection: The subsequent reduction of the ketone and deprotection of the amino group would yield the target β-bromo-β-amino acid derivative. The choice of reducing agent and deprotection conditions would depend on the specific protecting groups used.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

II. Antimicrobial and Antifungal Activity: A Mechanistic Perspective

A significant area of interest for brominated β-amino acids is their incorporation into antimicrobial peptides (AMPs). The bromine atom can enhance the antimicrobial potency of these peptides through several mechanisms.

Enhanced Membrane Disruption

The primary mechanism of action for many AMPs is the disruption of microbial cell membranes.[4] The introduction of a bulky, lipophilic brominated residue can increase the overall hydrophobicity of the peptide, facilitating its insertion into the lipid bilayer of bacterial membranes.[5][6] This increased membrane perturbation can lead to pore formation, leakage of cellular contents, and ultimately, cell death.

Caption: Proposed mechanism of antimicrobial action for peptides containing brominated β-amino acids.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of brominated β-amino acid derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

| Compound Type | Organism | MIC (µM) | Reference |

| Cationic β²,²-amino acid derivative | S. aureus (MRSA) | 3.8 | [7] |

| Cationic β²,²-amino acid derivative | E. coli | 7.7 | [7] |

| Brominated Nisin Variant | B. cereus | 2-fold improvement over nisin | [8] |

| Brominated Tripeptide | S. aureus | Strong activity comparable to amoxicillin | [5] |

| Brominated Tripeptide | Fungal strains | Higher activity than against bacteria | [5] |

Experimental Protocol: MIC Determination by Broth Microdilution

Objective: To determine the MIC of a brominated β-amino acid derivative against Staphylococcus aureus.

Materials:

-

Brominated β-amino acid derivative stock solution (in DMSO)

-

Mueller-Hinton Broth (MHB)

-

S. aureus culture (e.g., ATCC 29213)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation: Inoculate a single colony of S. aureus into MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution of the Compound: Prepare a two-fold serial dilution of the brominated β-amino acid derivative in MHB in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

III. Enzyme Inhibition: A Targeted Approach

The structural features of brominated β-amino acids make them promising candidates for the design of specific enzyme inhibitors. The bromine atom can act as a reactive handle for covalent modification of enzyme active sites or contribute to enhanced binding affinity through halogen bonding.

Case Study: 6-β-Bromopenicillanic Acid as a β-Lactamase Inhibitor

A classic example of a brominated compound acting as an enzyme inhibitor is 6-β-bromopenicillanic acid, an inactivator of β-lactamase.[1][9] β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. 6-β-bromopenicillanic acid acts as a suicide inhibitor, where the enzyme's own catalytic mechanism is harnessed to activate the inhibitor, leading to irreversible inactivation.

The inactivation follows second-order kinetics, and the process can be monitored spectrophotometrically by the appearance of a new absorption peak at 326 nm, which corresponds to the modified, inactive enzyme.[1][9] The inactivation is slower in the presence of a substrate, indicating a competitive mechanism where the inhibitor and the substrate compete for the enzyme's active site.[1][9]

Caption: Schematic of competitive enzyme inhibition.

Quantitative Analysis of Enzyme Inhibition

The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For irreversible inhibitors, the kinetics of inactivation are also determined.

| Compound | Target Enzyme | Inhibition Type | Kinetic Parameters | Reference |

| 6-β-Bromopenicillanic acid | β-Lactamase I | Irreversible, Competitive | Second-order kinetics | [1][9] |

| Brominated Coelenteramines | Breast and Prostate Cancer Cell Lines | Cytotoxic | IC₅₀ values reported | [10] |

| β²,²-amino acid derivatives | Various Cancer Cell Lines | Cytotoxic | IC₅₀: 0.32-3.89 µM | [11] |

IV. Applications in Cancer and Neurological Disorders

The unique properties of brominated β-amino acids also position them as interesting scaffolds for the development of therapeutics for cancer and neurological disorders.

Anticancer Potential

Several studies have reported the anticancer activity of brominated compounds and β-amino acid derivatives.[10][11] Their mechanism of action can be multifaceted, including the induction of apoptosis and the disruption of cellular processes essential for cancer cell survival. The lipophilicity imparted by the bromine atom can enhance the ability of these molecules to cross cell membranes and reach intracellular targets. The IC₅₀ values for some of these compounds are in the low micromolar range, indicating significant potency.[11]

Modulation of Neurological Pathways

β-Amino acids are structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This structural mimicry suggests that brominated β-amino acids could act as modulators of GABA receptors, particularly the GABAₐ receptor, which is a ligand-gated chloride channel.[12][13][14][15] Positive allosteric modulators of the GABAₐ receptor enhance the effect of GABA, leading to neuronal hyperpolarization and an overall inhibitory effect on the central nervous system.[12][16] The development of brominated β-amino acid derivatives as selective GABAₐ receptor modulators could offer novel therapeutic strategies for conditions such as epilepsy, anxiety, and other neurological disorders characterized by neuronal hyperexcitability.

Caption: Allosteric modulation of the GABAₐ receptor by a brominated β-amino acid.

V. Conclusion and Future Perspectives

Brominated β-amino acids represent a promising and versatile class of molecules with significant potential in drug discovery and development. The strategic incorporation of bromine into the β-amino acid scaffold provides a powerful means to enhance biological activity, modulate pharmacological properties, and explore novel mechanisms of action. The demonstrated efficacy of these compounds as antimicrobial agents, enzyme inhibitors, and their potential in oncology and neurology underscores the value of this chemical space.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the structure-activity relationships governing their biological effects, and the exploration of their potential in a wider range of therapeutic areas. The continued investigation of brominated β-amino acids holds the promise of delivering next-generation therapeutics with improved efficacy and novel modes of action.

References

- 1. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 4. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 13. Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists | MDPI [mdpi.com]

- 14. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride safety data sheet (SDS)

An In-Depth Safety Guide for (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the safety protocols and hazardous properties of this compound (CAS No. 1264540-10-8). As a crucial building block in synthetic chemistry and drug development, a thorough understanding of its safe handling is paramount for all laboratory personnel. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for experimental choices and self-validating protocols designed to ensure the highest level of safety and experimental integrity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritant effects on the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classifications, derived from data on closely related isomers, are summarized below.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Shanghai Canbi Pharma Ltd. SDS, PubChem[1][2]

Expert Insight: The hazard profile is typical for a halogenated aromatic amino acid hydrochloride salt. The acidic nature of the hydrochloride and the reactivity of the bromophenyl group likely contribute to its irritant properties. The powdered, solid form of the compound means that airborne dust presents the primary route for respiratory and eye exposure.[1] Therefore, all handling procedures must be designed to mitigate dust generation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential.

Engineering Controls

All manipulations of solid this compound must be performed within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical containment of dust and potential vapors, protecting the user from inhalation. Furthermore, given the compound's sensitivity to air and light, handling under a dry, inert atmosphere (such as argon or nitrogen) is a required practice to maintain chemical purity and prevent degradation.[1] An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following protocol must be followed:

Protocol 2.2.1: PPE Gowning and Use

-

Gloves: Wear nitrile or other chemically resistant protective gloves.[1] Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling significant quantities.

-

Lab Coat: A clean, buttoned lab coat must be worn to protect against skin contact.

-

Eye Protection: Safety glasses with side shields are the minimum requirement.[1] When weighing or transferring larger amounts of powder where the risk of splashing is higher, chemical safety goggles or a full-face shield are mandated.

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particle filter (such as an N95) is required.[1][4] However, reliance on respirators should be an exception, not the rule.

Caption: PPE Gowning and De-gowning Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial to prevent exposure and maintain the compound's integrity.

Handling Solid Compound

Protocol 3.1.1: Weighing and Transfer

-

Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and prepare all necessary equipment (spatulas, weigh boats, glassware).

-

Inert Atmosphere: If the procedure requires strict anhydrous or oxygen-free conditions, perform the transfer inside a glovebox or use Schlenk line techniques with an argon or nitrogen backfill.[1]

-

Dispensing: Open the container in the fume hood. Use a dedicated spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as scooping aggressively or dropping the powder from a height.[1]

-

Cleaning: After transfer, carefully tap the spatula on the edge of the weigh boat to dislodge any remaining powder. Seal the primary container tightly.

-

Disposal: Dispose of the weigh boat and any contaminated wipes in a designated solid chemical waste container.

Storage Conditions

Proper storage is essential for both safety and chemical stability.

-

Container: Must be stored in the original, tightly sealed packaging.[1]

-

Atmosphere: Store under an inert gas like Argon.[1] The compound is noted to be air and light sensitive.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

-

Incompatibilities: Avoid storage near strong oxidizing agents and strong acids.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or discomfort persists, seek medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation develops or persists, consult a doctor. |

| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Consult a physician immediately.[1] |

Source: Shanghai Canbi Pharma Ltd. SDS[1]

Accidental Release (Spill) Response

Caption: Emergency Protocol for Accidental Spills.

Physical, Chemical, and Toxicological Profile

Table 2: Physicochemical & Toxicological Properties

| Property | Data | Source |

| Appearance | White Solid | [1] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [1] |

| Reactivity | Avoid heat, air, and light. Incompatible with strong oxidizing agents and strong acids. | [1] |

| Hazardous Decomposition | Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas. | [1] |

| Acute Toxicity | No specific LD50 data available; presumed harmful if swallowed based on GHS classification of related compounds. | [3][4] |

| Chronic Toxicity | No data available. The chemical, physical, and toxicological properties have not been thoroughly investigated. |

Expert Insight: The lack of comprehensive toxicological data is a critical finding. This data gap means the compound must be treated with a high degree of caution, assuming it could have unknown chronic effects. The principle of ALARA (As Low As Reasonably Achievable) regarding exposure should be strictly followed.

Conclusion

This compound is a valuable research chemical that poses manageable, but significant, irritant hazards. The keys to its safe use are the stringent prevention of dust formation through the mandatory use of a chemical fume hood and meticulous handling techniques. The compound's sensitivity to air and light necessitates storage under an inert atmosphere to ensure its chemical integrity. All researchers must be thoroughly familiar with the emergency procedures outlined in this guide before commencing any work.

References

An In-depth Technical Guide to (S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride (Lesogaberan/AZD-3355) in Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride, more commonly known in the scientific literature as Lesogaberan (or AZD-3355), is a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor.[1][2] Developed initially by AstraZeneca, its primary research focus has been as a therapeutic agent for gastroesophageal reflux disease (GERD).[3][4] Unlike the archetypal GABAB agonist baclofen, Lesogaberan was designed to act peripherally, thereby minimizing the central nervous system (CNS) side effects that have limited baclofen's clinical utility for GERD.[5] This guide provides a comprehensive overview of Lesogaberan's pharmacological profile, its primary mechanism of action, and its applications in both preclinical and clinical research, with a particular focus on gastroenterology. Additionally, it will touch upon emerging areas of investigation, such as its potential role in metabolic research.

Introduction: Chemical Identity and Pharmacological Profile

This compound is a chiral molecule that acts as a selective agonist at the GABAB receptor. The hydrochloride salt form is typically used in research to improve the compound's stability and solubility.[1][6]

Pharmacological Data

Lesogaberan exhibits high potency and selectivity for the GABAB receptor, as demonstrated in various binding and functional assays.

| Parameter | Value | Species/System | Reference |

| EC50 | 8.6 nM | Human recombinant GABAB receptors | [1] |

| Ki (GABAB) | 5.1 nM | Rat brain membranes ([3H]GABA displacement) | [1] |

| Ki (GABAA) | 1.4 µM | Rat brain membranes ([3H]GABA displacement) | [1] |

The significant difference between its affinity for GABAB and GABAA receptors underscores its selectivity. This pharmacological profile makes Lesogaberan a precise tool for interrogating the physiological functions of the GABAB receptor.

Mechanism of Action in Gastroesophageal Reflux Disease (GERD)

The primary application of Lesogaberan in research has been in the context of GERD.[3][4] GERD is a condition often driven by the inappropriate, transient relaxation of the lower esophageal sphincter (TLESRs), which allows stomach contents to reflux into the esophagus.[5]

The Role of GABAB Receptors in TLESRs

GABAB receptors are expressed on vagal afferent nerves in the stomach and esophagus. Activation of these receptors has an inhibitory effect on the release of neurotransmitters that trigger TLESRs. Baclofen, a centrally and peripherally acting GABAB agonist, was shown to be effective in reducing TLESRs but is associated with significant CNS side effects such as dizziness and somnolence.[5]

Lesogaberan's Peripherally-Acting Mechanism

Lesogaberan was developed to specifically target peripheral GABAB receptors, thereby reducing reflux events without crossing the blood-brain barrier to a significant extent.[5] This peripheral mode of action is its key distinguishing feature from baclofen.[1] By activating GABAB receptors in the periphery, Lesogaberan inhibits the neural pathways responsible for TLESRs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lesogaberan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Lesogaberan - Wikipedia [en.wikipedia.org]

- 4. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. This compound [myskinrecipes.com]

literature review of non-natural amino acids in peptide design

An In-depth Technical Guide to Non-Natural Amino Acids in Peptide Design

Introduction: Expanding the Proteomic Alphabet

The twenty canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the structural and functional possibilities in peptide science. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a transformative approach, enabling the rational design of peptides with enhanced therapeutic profiles, novel functionalities, and superior stability. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core principles, methodologies, and applications of nnAAs in the vanguard of peptide design.

The introduction of nnAAs into a peptide sequence can bestow a wide array of advantageous properties. These include, but are not limited to, fortified resistance to proteolytic degradation, heightened receptor affinity and selectivity, the ability to constrain peptide conformations for increased activity, and the introduction of unique chemical moieties for bioconjugation. A thorough understanding of the rationale and techniques for nnAA incorporation is crucial for leveraging their full potential in modern drug discovery and biotechnology.

Part 1: The Chemist's Palette: A Survey of Non-Natural Amino Acids

The ever-expanding repertoire of available nnAAs provides a rich palette for peptide chemists. The judicious selection of an nnAA is a critical determinant in the successful design of a novel peptide therapeutic. This section will explore the major classes of nnAAs and their profound impact on peptide structure, function, and therapeutic potential.

Backbone Modifications: Engineering the Peptide Scaffold

Alterations to the peptide backbone can dramatically influence its conformational dynamics and susceptibility to enzymatic degradation.

-

N-methylation: The addition of a methyl group to the backbone amide nitrogen is a widely employed strategy to enhance proteolytic resistance and improve cell permeability. N-methylated amino acids can also modulate the cis/trans isomerization of the amide bond, thereby influencing the local and global peptide conformation.

-

α,α-Disubstituted Amino Acids: The introduction of a second substituent at the α-carbon, as exemplified by α-aminoisobutyric acid (Aib), imposes significant steric constraints that restrict the available Ramachandran space. This conformational rigidity can pre-organize the peptide into a bioactive conformation, such as a helix or a turn, often leading to a substantial increase in receptor binding affinity.

-

β-Amino Acids: The incorporation of β-amino acids, which contain an additional carbon atom in their backbone, gives rise to β-peptides. These peptides can fold into stable, well-defined secondary structures, including helices, sheets, and turns, that are resistant to degradation by proteases that typically recognize α-peptides.

Side-Chain Engineering: Expanding Chemical Diversity

The side chains of nnAAs offer a vast chemical space for the introduction of novel functionalities and the fine-tuning of biophysical properties.

-

Fluorinated Amino Acids: The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable fluorine-protein interactions, and modulate the pKa of neighboring functional groups.

-

Halogenated Amino Acids: In addition to fluorine, other halogens such as chlorine, bromine, and iodine can be incorporated. These can serve as heavy atoms to facilitate X-ray crystallographic studies or act as reactive handles for subsequent chemical modifications.

-

Amino Acids with Bioorthogonal Functional Groups: A diverse array of nnAAs possess side chains bearing functional groups not found in the canonical amino acids. These include azides and alkynes for "click" chemistry, ketones and aldehydes for oxime and hydrazone ligation, and boronic acids for covalent inhibition. These bioorthogonal functionalities are invaluable for the construction of peptide-drug conjugates, the development of in vivo imaging agents, and the creation of novel biomaterials.

Table 1: Properties and Applications of Common Non-Natural Amino Acids

| Non-Natural Amino Acid | Abbreviation | Key Property | Primary Application |

| α-Aminoisobutyric acid | Aib | Helix-inducing, conformationally constrained | Constraining peptide conformation for enhanced activity |

| N-Methyl-L-alanine | MeAla | Increased proteolytic stability, enhanced cell permeability | Improving drug-like properties of peptides |

| L-3,3,3-Trifluoroalanine | Tfa | Increased metabolic stability, altered electronics | Enhancing binding affinity and in vivo stability |

| p-Azido-L-phenylalanine | AzF | Bioorthogonal handle for click chemistry | Site-specific bioconjugation and labeling |

| L-Homopropargylglycine | Hpg | Bioorthogonal handle for click chemistry | Site-specific bioconjugation and labeling |

Part 2: Synthetic and Incorporative Methodologies

The successful integration of nnAAs into a peptide sequence necessitates the use of specialized synthetic and analytical methodologies. This section will provide a detailed overview of the key techniques involved in the synthesis of peptides containing nnAAs.

Solid-Phase Peptide Synthesis (SPPS) with nnAAs

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide synthesis. The incorporation of nnAAs often requires optimization of standard SPPS protocols to accommodate their unique chemical properties and potential steric hindrance.

Step-by-Step Protocol for SPPS with a Non-Natural Amino Acid:

-

Resin Selection and Preparation: Select a solid support appropriate for the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent, such as dimethylformamide (DMF), for 30-60 minutes to ensure optimal reaction kinetics.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct, preparing the resin for the subsequent coupling step.

-

Coupling of the Non-Natural Amino Acid:

-

Pre-activate the Fmoc-protected nnAA (typically 3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF for 5-10 minutes.

-

Add the activated nnAA solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction time and temperature may need to be optimized, particularly for sterically hindered nnAAs.

-

-

Washing: Wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional but Recommended): To permanently block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride and DIPEA in DMF.

-

Iterative Cycles: Repeat the steps of Fmoc deprotection, washing, and coupling for each subsequent amino acid in the desired sequence.

-

Final Deprotection and Cleavage: Upon completion of the synthesis, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water) to simultaneously remove side-chain protecting groups and cleave the peptide from the solid support.

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS) with nnAAs

Caption: A schematic representation of the Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of non-natural amino acids.

Chemoenzymatic and Ligation Strategies

For the synthesis of larger peptides and small proteins, a combination of chemical and enzymatic methods can be employed. Native chemical ligation (NCL) is a powerful technique that allows for the chemoselective joining of two unprotected peptide segments, one bearing a C-terminal thioester and the other an N-terminal cysteine. This methodology can be readily adapted to incorporate nnAAs at specific positions within large, complex peptides.

Part 3: Biophysical and Structural Characterization

The incorporation of nnAAs can have a profound impact on the structural and biophysical properties of a peptide. Consequently, a thorough characterization of the modified peptide is a critical step in the design process.

Spectroscopic Analysis

-

Circular Dichroism (CD) Spectroscopy: CD is a rapid and powerful technique for assessing the secondary structure of peptides in solution. By comparing the CD spectra of the native and nnAA-containing peptides, one can gain valuable insights into the conformational consequences of the modification, such as changes in α-helical or β-sheet content.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed, atomic-resolution structural analysis, multidimensional NMR techniques, including COSY, TOCSY, and NOESY, are the gold standard. These experiments provide information on through-bond and through-space connectivities, enabling the determination of the three-dimensional structure of the peptide in solution.

Mass Spectrometry